2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

Catalog No.
S1909349
CAS No.
35418-55-4
M.F
C40H80NO8P
M. Wt
734 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

CAS Number

35418-55-4

Product Name

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

IUPAC Name

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1

InChI Key

KILNVBDSWZSGLL-LHEWISCISA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

The chemical behavior of 2,3-dipalmitoyl-sn-glycero-1-phosphocholine is characterized by its ability to undergo hydrolysis and transesterification reactions. In aqueous environments, it can form micelles or bilayers, depending on concentration and conditions. Additionally, it can participate in lipid exchange reactions with other phospholipids, influencing membrane dynamics and stability .

This phospholipid is primarily known for its role in lung function. It reduces surface tension at the air-liquid interface in the alveoli, facilitating gas exchange and preventing atelectasis (collapse of lung units). Beyond its pulmonary functions, 2,3-dipalmitoyl-sn-glycero-1-phosphocholine has been shown to influence cellular signaling pathways and membrane fluidity, which are vital for various cellular processes such as transport and communication .

Synthesis of 2,3-dipalmitoyl-sn-glycero-1-phosphocholine can be achieved through several methods:

  • Chemical Synthesis: This involves the esterification of palmitic acid with glycerol phosphate followed by phosphorylation to yield the final product.
  • Enzymatic Methods: Phospholipases can catalyze the incorporation of fatty acids into glycerophosphate backbones.
  • Microbial Fermentation: Certain microorganisms can produce phospholipids naturally, which can then be extracted and purified .

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine has diverse applications:

  • Biomedical Research: Used to study lipid bilayers and membrane dynamics.
  • Pharmaceutical Formulations: Acts as an excipient in drug delivery systems due to its biocompatibility.
  • Pulmonary Medicine: Utilized in formulations for treating respiratory distress syndromes .

Several compounds share structural similarities with 2,3-dipalmitoyl-sn-glycero-1-phosphocholine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDifferent stereochemistry at the glycerolMore commonly used in liposome formulations
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholineContains unsaturated fatty acidImparts different fluidity characteristics
PhosphatidylcholineCan have various fatty acid chainsBroader applications beyond pulmonary surfactant

While all these compounds are phospholipids involved in membrane structure, 2,3-dipalmitoyl-sn-glycero-1-phosphocholine is distinct due to its specific role in pulmonary surfactant and its unique physical properties that influence lung function .

XLogP3

13.5

Dates

Modify: 2023-08-16
Polozov et al. Progressive Ordering with Decreasing Temperature of the Phospholipids of Influenza Virus Nature Chemical Biology, doi: 10.1038/nchembio.77, published online 2 March 2008. http://www.nature.com/naturechemicalbiology

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